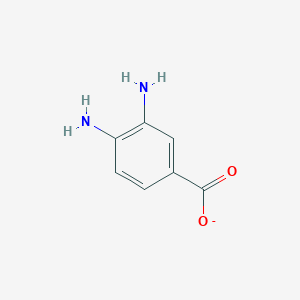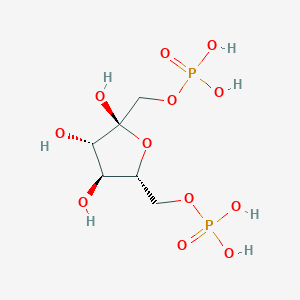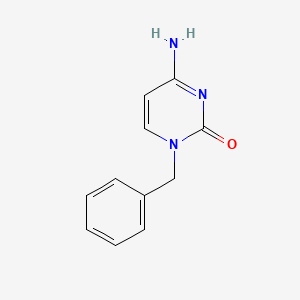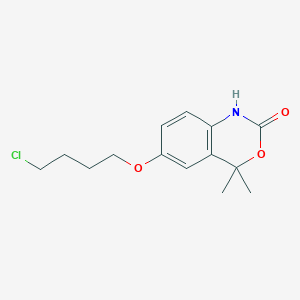
methyl 2,2-dimethyl-3-piperidin-4-ylpropanoate
概要
説明
methyl 2,2-dimethyl-3-piperidin-4-ylpropanoate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a propionic acid ester group. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,2-dimethyl-3-piperidin-4-ylpropanoate typically involves the esterification of 2,2-Dimethyl-3-(piperidine-4-yl)-propionic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and stringent control of reaction parameters are crucial to ensure the quality of the final product.
化学反応の分析
Types of Reactions
methyl 2,2-dimethyl-3-piperidin-4-ylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include:
- Carboxylic acids from oxidation.
- Alcohols from reduction.
- Various substituted esters from nucleophilic substitution.
科学的研究の応用
methyl 2,2-dimethyl-3-piperidin-4-ylpropanoate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which methyl 2,2-dimethyl-3-piperidin-4-ylpropanoate exerts its effects involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active propionic acid derivative, which can then interact with enzymes or receptors in biological systems. The piperidine ring may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
2,2-Dimethyl-3-(piperidine-4-yl)-propionic acid: The parent acid form of the ester.
2,2-Dimethyl-3-(piperidine-4-yl)-propionic acid ethyl ester: An ester with an ethyl group instead of a methyl group.
2,2-Dimethyl-3-(piperidine-4-yl)-butanoic acid methyl ester: A similar compound with a butanoic acid ester group.
Uniqueness
methyl 2,2-dimethyl-3-piperidin-4-ylpropanoate is unique due to its specific ester group, which imparts distinct chemical reactivity and biological activity. The presence of the piperidine ring also contributes to its unique properties, making it a valuable compound for various research applications.
特性
分子式 |
C11H21NO2 |
|---|---|
分子量 |
199.29 g/mol |
IUPAC名 |
methyl 2,2-dimethyl-3-piperidin-4-ylpropanoate |
InChI |
InChI=1S/C11H21NO2/c1-11(2,10(13)14-3)8-9-4-6-12-7-5-9/h9,12H,4-8H2,1-3H3 |
InChIキー |
NZJNVUCLKGDVSJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC1CCNCC1)C(=O)OC |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[3-(Benzyloxy)phenyl]acetaldehyde](/img/structure/B8644853.png)


![3-Chloro-4,5-bis[(prop-2-yn-1-yl)oxy]aniline](/img/structure/B8644873.png)

![[(2-Nitrophenylsulfonyl)amino]acetamide](/img/structure/B8644899.png)



![N-[4-(Aminomethyl)-2-chloro-6-methylphenyl]acetamide](/img/structure/B8644940.png)




